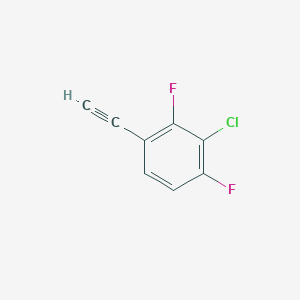

3-Chloro-1-ethynyl-2,4-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-2,4-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It may be used to synthesize sulfonatedpoly (aryleneether)s containing CM and TFP [4- [Trifluorovinyl (oxy)]phenol] .

Synthesis Analysis

The synthesis of similar compounds, such as 1-Ethynyl-4-fluorobenzene, has been reported. The surface of the iodophenyl-terminated organic monolayers has been modified by Sonogashira coupling of the iodophenyl groups found on the surface with pFAB .Molecular Structure Analysis

The molecular formula of 1-Ethynyl-2,4-difluorobenzene is C8H4F2 . The molecular weight is 138.11 .Chemical Reactions Analysis

1-Ethynyl-4-fluorobenzene, a fluorobenzene derivative, has been reported to undergo polymerization catalyzed by a trianionic pincer alkylidyne complex .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1-Ethynyl-2-fluorobenzene, include a refractive index of n20/D 1.526 (lit.), a boiling point of 150 °C (lit.), and a density of 1.06 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Electrochemical Fluorination Studies

Electrochemical fluorination is a significant area of research where compounds similar to 3-Chloro-1-ethynyl-2,4-difluorobenzene are explored. Studies like those conducted by Momota et al. (1995) and Horio et al. (1996) have delved into the fluorination of chlorobenzene and its derivatives. They found that compounds like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene were primary products of electrochemical fluorination, which could further transform into various fluorinated cyclohexadienes (Momota, K. et al., 1995); (Horio, H. et al., 1996).

Fluorination of 1,3-Dicarbonyl Compounds

Kitamura et al. (2011) demonstrated the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene. This method provided a practical approach for introducing fluorine atoms into organic molecules, suggesting potential applications in synthesizing fluorine-substituted analogs of this compound (Kitamura, T. et al., 2011).

Synthesis and Electronic Properties

Nishinaga et al. (2002) explored the synthesis and electronic properties of dehydroannulenes fused with tetrafluorobenzene. Their research revealed insights into the electronic characteristics of fluorine-substituted benzene derivatives, which could be relevant to understanding the properties of this compound (Nishinaga, T. et al., 2002).

C−H···F Interactions in Fluorobenzenes

Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes. Understanding these interactions is crucial for predicting the behavior of fluorine-containing compounds in various chemical environments, which is relevant for compounds like this compound (Thalladi, V. R. et al., 1998).

Radical Addition Reactions

Yang et al. (2008) explored radical addition reactions involving difluoroiodomethylsulfanylbenzenes. Their work on novel difluoromethylating reagents through reactions with unsaturated compounds could provide a framework for understanding reactions involving this compound (Yang, X. et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used to synthesize sulfonated poly(arylene ether)s , suggesting that it may interact with specific enzymes or receptors involved in these processes.

Mode of Action

It’s known that the compound is an alkyne bearing fluoro group in the phenyl ring , which could suggest potential interactions with its targets

Biochemical Pathways

It’s known that this compound is used in the synthesis of sulfonated poly(arylene ether)s , indicating that it may play a role in the biochemical pathways related to these processes.

Result of Action

Its use in the synthesis of sulfonated poly(arylene ether)s suggests that it may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

3-chloro-1-ethynyl-2,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXKBPCAKMEVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2727960.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)

![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)